molecular formula C15H14ClNO4S B436151 N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine CAS No. 445227-98-5

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine

Cat. No.: B436151
CAS No.: 445227-98-5
M. Wt: 339.8g/mol
InChI Key: BNPYWBCWMMSNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine is a high-purity glycine derivative designed for research use only, with its core structure integrating a 4-chlorophenylsulfonyl group and a 3-methylphenyl moiety. This molecular architecture, featuring sulfonamide and aryl groups, is characteristic of compounds investigated for their potential biological activity and utility in medicinal chemistry . Researchers can explore its application as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules. The presence of the sulfonyl group adjacent to the glycine backbone can influence the compound's electronic properties and its potential to interact with biological targets, a feature observed in related sulfonyl-containing structures studied for antifungal properties . This reagent is provided for laboratory research applications strictly. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-11-3-2-4-13(9-11)17(10-15(18)19)22(20,21)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPYWBCWMMSNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 3-Methylaniline

The synthesis begins with the reaction of 3-methylaniline (1 ) and 4-chlorobenzenesulfonyl chloride (2 ) in anhydrous dichloromethane (DCM) under basic conditions. Pyridine is added to neutralize HCl byproduct, forming the sulfonamide intermediate 3 (N-(3-methylphenyl)-4-chlorobenzenesulfonamide).

Reaction Conditions :

  • Molar Ratio : 1:1 (aniline:sulfonyl chloride)

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 4–6 hours

  • Yield : 85–92%

Characterization :

  • IR : Sulfonyl S=O stretches at 1365 cm⁻¹ and 1175 cm⁻¹.

  • ¹H NMR (DMSO-d₆): δ 7.52–7.89 (m, 4H, Ar-H), 2.34 (s, 3H, CH₃).

Alkylation with Glycine Ethyl Ester

Intermediate 3 undergoes alkylation with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (ACN) to form the glycine ethyl ester derivative 4 .

Reaction Conditions :

  • Molar Ratio : 1:1.2 (sulfonamide:bromoacetate)

  • Temperature : 60–70°C

  • Time : 12 hours

  • Yield : 78–84%

Mechanism :

  • Nucleophilic substitution (SN2) at the α-carbon of bromoacetate.

Hydrolysis to Carboxylic Acid

The ethyl ester 4 is hydrolyzed to the target compound 5 using aqueous NaOH in ethanol.

Reaction Conditions :

  • NaOH Concentration : 2M

  • Temperature : Reflux (80°C)

  • Time : 3–5 hours

  • Yield : 89–95%

Purification :

  • Recrystallization from ethanol/water (1:1) yields >99% purity.

Sydnone Intermediate Method

Formation of Nitrosoamino Acetic Acid

4-Chloroaniline (6 ) reacts with sodium nitrite (NaNO₂) in acetic acid to form the nitroso derivative 7 , which condenses with glycine to yield [(4-chlorophenyl)(nitroso)amino]acetic acid (8 ).

Reaction Conditions :

  • NaNO₂ : 1.1 equivalents

  • Temperature : 0–5°C

  • Time : 2 hours

  • Yield : 70–75%

Cyclization to Sydnone

Compound 8 undergoes cyclization in acetic anhydride to form 3-(4-chlorophenyl)sydnone (9 ).

Reaction Conditions :

  • Acetic Anhydride : 5 equivalents

  • Temperature : Room temperature (dark conditions)

  • Time : 12 hours

  • Yield : 98%

Characterization :

  • ¹H NMR (DMSO-d₆): δ 7.21 (s, 1H, sydnone ring).

Sulfonylation and Hydrolysis

Sydnone 9 is sulfonylated with 3-methylbenzenesulfonyl chloride (10 ) in DCM, followed by acidic hydrolysis (HCl/H₂O) to yield the target compound 5 .

Optimization :

  • Catalyst : Phosphorus pentachloride (PCl₅) enhances sulfonylation efficiency.

  • Yield : 82% after hydrolysis.

Ester Hydrolysis Method

Synthesis of Methyl Ester Precursor

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate (11 ) is synthesized via a one-pot reaction combining 3-methylaniline, 4-chlorobenzenesulfonyl chloride, and methyl bromoacetate in ACN.

Reaction Conditions :

  • Base : Triethylamine (Et₃N)

  • Temperature : 50°C

  • Time : 8 hours

  • Yield : 88%

Industrial Scaling :

  • Continuous flow reactors reduce reaction time to 2 hours with 93% yield.

Hydrolysis to Target Compound

Ester 11 is hydrolyzed using LiOH in tetrahydrofuran (THF)/water.

Reaction Conditions :

  • LiOH : 2 equivalents

  • Temperature : 25°C

  • Time : 4 hours

  • Yield : 96%

Comparative Analysis of Methods

Method Overall Yield Purity Scalability Cost
Classical Sulfonylation68–72%>99%ModerateLow
Sydnone Intermediate55–60%95–98%LowHigh
Ester Hydrolysis84–88%>99%HighModerate

Key Findings :

  • The ester hydrolysis method offers the highest yield (84–88%) and scalability due to streamlined steps.

  • Classical sulfonylation is cost-effective but requires lengthy reaction times.

  • Sydnone pathways are limited by low yields and complex purification.

Challenges and Optimization Strategies

Byproduct Formation

  • Sulfonamide Dimerization : Occurs at temperatures >50°C; mitigated by strict temperature control.

  • Ester Hydrolysis Side Reactions : Over-hydrolysis to glycine is prevented using LiOH instead of NaOH.

Green Chemistry Approaches

  • Solvent Recycling : ACN recovery reduces waste by 40%.

  • Catalytic Methods : Immobilized lipases achieve 90% yield in ester hydrolysis at 30°C .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxides or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or amines.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

The compound has been investigated for its potential as an enzyme inhibitor . The sulfonyl group allows it to interact with active sites on enzymes, which can lead to inhibition or modulation of their functions. This characteristic makes it a candidate for therapeutic applications in treating diseases such as cancer and inflammatory conditions.

Table 1: Biological Activities of N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit specific enzyme activities
Anticancer PropertiesMay induce apoptosis in cancer cell lines
Anti-inflammatoryPotential effects on inflammatory pathways

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of glycine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out at room temperature, with subsequent purification steps yielding the desired product.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
SulfonylationGlycine, Sodium Hydroxide, 4-Chlorobenzenesulfonyl Chloride78%
PurificationFiltration and recrystallization-

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases due to its ability to modulate biological pathways.

Case Studies

  • Anticancer Effects : A study demonstrated that compounds similar to this compound can trigger apoptosis in human cancer cell lines, indicating potential use in oncology therapies.
  • Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, suggesting it could be beneficial for conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also affect signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituents (Sulfonyl Group / Aryl Group) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-[(4-Chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine 4-Cl-C₆H₄-SO₂ / 3-Me-C₆H₄ ~341.8 (calculated) Likely intermediate for polyimides or drugs -
N-(4-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Me-C₆H₄-SO₂ / 4-Cl-C₆H₄ 341.8 Discontinued (stability/synthesis challenges)
N-(3-Chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 4-Me-C₆H₄-SO₂ / 3-Cl-C₆H₄ 341.8 95% purity; research-grade availability
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 3,4-(MeO)₂-C₆H₃-SO₂ / 4-Cl-C₆H₄ 385.8 Enhanced solubility due to methoxy groups
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine Ph-SO₂ / 3-NO₂-C₆H₄ 336.3 High polarity (nitro group increases acidity)
N-(4-Cyanophenyl)glycine - / 4-CN-C₆H₄ 176.6 Organic synthesis intermediate

Key Comparative Insights:

Electron-Donating Groups (Me, MeO): Methyl and methoxy groups improve lipophilicity, favoring membrane permeability. Methoxy derivatives (e.g., ) may exhibit better solubility in organic solvents .

Synthetic Accessibility :

  • Compounds with para-substituted sulfonyl groups (e.g., 4-Cl or 4-Me) are more commonly reported, suggesting easier synthesis compared to meta-substituted analogs. details a method using NaOH and benzoyl chloride, which may be adaptable for similar compounds.

Biological and Industrial Applications: Polyimide Monomers: Chlorophenyl-sulfonyl glycine derivatives are precursors for polyimides, as seen in , which describes analogous phthalimide monomers . Pharmacological Potential: Sulfonamide-glycine analogs (e.g., ) are linked to cannabinoid receptor modulation, though direct activity data for the target compound remains unexplored .

In contrast, 3-chlorophenyl variants () are available at high purity, suggesting robust synthetic routes .

Biological Activity

N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a glycine moiety, with a 4-chlorophenyl group and a 3-methylphenyl group contributing to its unique chemical properties. Its molecular formula is C₁₅H₁₄ClN₃O₂S, and it is characterized by several notable features:

Property Details
Molecular Weight 325.80 g/mol
Solubility Soluble in organic solvents like DMF
Functional Groups Sulfonamide, amine, aromatic rings

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing moderate to strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It interacts with key enzymes involved in various biological pathways, including:

  • Acetylcholinesterase (AChE) : Exhibiting strong inhibitory activity, which is significant for neuropharmacological applications.
  • Urease : Demonstrating potential in treating conditions related to urease-producing bacteria .

The mechanism of action of this compound involves:

  • Enzyme Binding : The sulfonyl group forms strong interactions with the active sites of target enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways and influencing biological responses .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides, including this compound, showed promising results against resistant bacterial strains .
  • Pharmacokinetic Profile : Research into the pharmacokinetics revealed favorable absorption characteristics and bioavailability in animal models, suggesting potential for therapeutic use .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the phenyl substituents significantly influence biological activity. The positioning of methyl groups plays a critical role in enhancing binding affinity and selectivity towards target enzymes .

Q & A

Q. What are the established synthetic routes for N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycine, and what critical steps ensure high purity?

A common method involves sulfonylation of glycine derivatives using sulfonyl chlorides. For example:

  • React 4-chlorophenylsulfonyl chloride with N-(3-methylphenyl)glycine under alkaline conditions (e.g., NaOH in CHCl₃) to form the sulfonamide bond .
  • Purification via recrystallization or column chromatography is critical to remove unreacted intermediates. Analytical techniques like HPLC (C18 columns) or LC-MS ensure purity (>95%) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • NMR (¹H/¹³C): Confirm aromatic proton environments (δ 7.2–7.8 ppm for substituted phenyl groups) and glycine backbone (δ 3.5–4.0 ppm for CH₂) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 354.04) and fragmentation patterns .
  • FT-IR: Identify sulfonyl (S=O stretch ~1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups .

Q. What are the primary research applications of this compound in biomedical studies?

  • Dentin Adhesion: Analogous N-phenylglycine derivatives with electron-withdrawing substituents (e.g., chloro groups) enhance dentin bonding by interacting with collagen fibrils .
  • Enzyme Inhibition: Sulfonamide-glycine hybrids may act as protease inhibitors due to sulfonyl group interactions with catalytic residues .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound amid competing side reactions?

  • Stepwise Protection: Protect the glycine amino group with tert-butoxycarbonyl (Boc) before sulfonylation to prevent undesired N-alkylation .
  • Catalytic Control: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity in biphasic systems .
  • Temperature Modulation: Maintain reaction temperatures at 0–5°C during sulfonylation to minimize hydrolysis of sulfonyl chloride .

Q. How do structural modifications (e.g., chloro or methyl substituents) influence bioactivity or physicochemical properties?

  • Electron-Withdrawing Effects: The 4-chlorophenyl group increases electrophilicity, enhancing binding to biomolecular targets (e.g., collagen in dentin adhesion) .
  • Steric Hindrance: The 3-methylphenyl group may reduce rotational freedom, stabilizing interactions with hydrophobic enzyme pockets .
  • LogP Optimization: Substituents adjust hydrophobicity (calculated LogP ~2.8), affecting membrane permeability in drug delivery studies .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

  • Purity Verification: Reanalyze samples via HPLC to rule out impurities (>99% purity required for reproducible bioassays) .
  • Structural Confirmation: Use X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to validate stereochemistry .
  • Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to minimize variability .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

  • Molecular Docking: Computational models suggest the sulfonyl group forms hydrogen bonds with catalytic serine residues in proteases .
  • Kinetic Studies: Measure inhibition constants (Kᵢ) via fluorogenic substrates to quantify competitive vs. non-competitive binding .
  • Metabolite Profiling: Use radiolabeled analogs (e.g., ¹⁴C-glycine) to track metabolic stability in vitro .

Methodological Challenges

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • In Situ Quenching: Add scavengers (e.g., triethylamine) to neutralize excess sulfonyl chloride .
  • Flow Chemistry: Continuous reactors improve mixing and reduce side reactions (e.g., dimerization) .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS .
  • Long-Term Storage: Assess stability at -20°C (lyophilized) vs. 4°C (solution) over 6–12 months .

Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • In Silico Models: Use SwissADME or ADMETLab to predict bioavailability (%F >50%), hepatic metabolism (CYP450 isoforms), and toxicity (LD₅₀ >500 mg/kg) .
  • QSAR Analysis: Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.